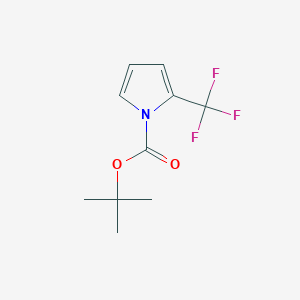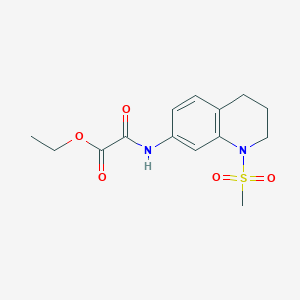
乙酸-2-((1-(甲磺酰基)-1,2,3,4-四氢喹啉-7-基)氨基)-2-氧代乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains a tetrahydroquinoline group, a sulfonyl group, and an oxoacetate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the oxoacetate group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and functional groups. These properties could include its solubility, stability, melting point, boiling point, and reactivity .科学研究应用
广谱抗菌应用
相关磺酰喹诺酮衍生物的一个关键研究应用涉及它们作为广谱抗菌剂的开发。例如,Hashimoto 等人(2007 年)展示了有效对抗耐甲氧西林金黄色葡萄球菌(MRSA)等耐药生物的有效抗菌异噻唑喹诺酮的实用合成和分子结构阐明。合成方法以其无色谱纯化而著称,促进了大规模合成(Hashimoto 等人,2007 年)。
酶抑制用于治疗靶向
进一步扩展化学物质的用途,Grunewald 等人(2006 年)专注于 3-氟甲基-7-磺酰-1,2,3,4-四氢异喹啉与苯乙醇胺 N-甲基转移酶 (PNMT) 的结合,这是一种具有治疗意义的酶。他们的研究重点是合成高效且选择性的抑制剂,提供对酶活性位点的见解以及穿过血脑屏障的潜力,从而增强向中枢神经系统的药物递送(Grunewald 等人,2006 年)。
抗菌剂合成
探索新的喹唑啉作为潜在抗菌剂标志着另一条研究途径。Desai、Shihora 和 Moradia(2007 年)报道了新喹唑啉的合成,显示出对一系列病原体的抗菌和抗真菌活性,强调了该化合物在开发新治疗剂中的作用(Desai、Shihora 和 Moradia,2007 年)。
新型合成方法
在有机合成领域,已经记录了从简单前体创建结构复杂分子的创新方法。Tominaga 等人(1992 年)描述了一种新颖的 [3 + 3] 环加成反应,采用 N-双(乙氧羰基甲硫基)亚甲基苯基磺酰胺生成氨基吲哚和相关化合物,说明了该化合物在合成杂环结构中的多功能性(Tominaga 等人,1992 年)。
催化和化学转化
对催化和化学转化的研究进一步突出了该化合物的科学意义。Khaligh(2014 年)利用 3-甲基-1-磺酸咪唑鎓氢硫酸盐作为催化剂合成多氢喹啉衍生物,提出了一种清洁、高效且环保的方法(Khaligh,2014 年)。
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in various biological activities . The compound likely interacts with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, affect various biochemical pathways . These pathways lead to downstream effects that result in the compound’s biological activities.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as indole derivatives, have been studied . These studies can provide insights into the potential ADME properties of the compound, which would impact its bioavailability.
Result of Action
It is known that indole derivatives, which share a similar structure, have various biological activities . These activities are likely the result of the compound’s action at the molecular and cellular levels.
Action Environment
It is known that environmental factors can influence the action of similar compounds . These factors could potentially influence the action, efficacy, and stability of the compound.
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-11-7-6-10-5-4-8-16(12(10)9-11)22(2,19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWQAZGHZRHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
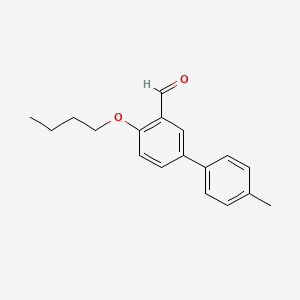

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
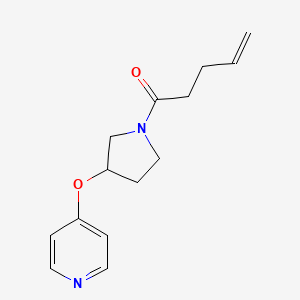
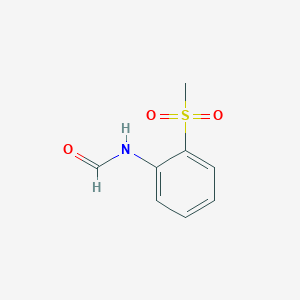
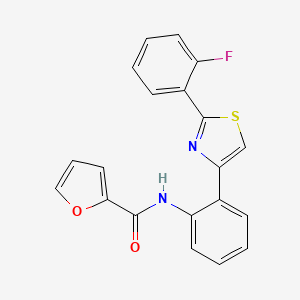
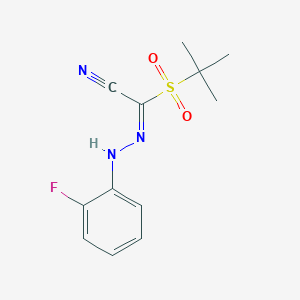
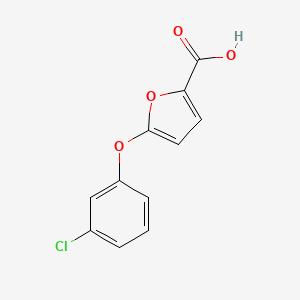
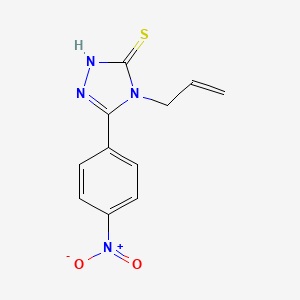
![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)
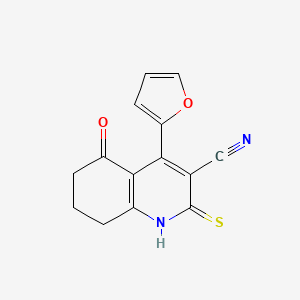
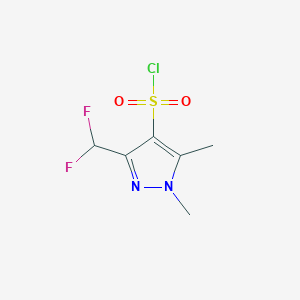
![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)
